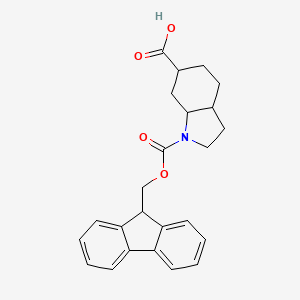

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid, is related to a family of fluorene derivatives that have been extensively studied due to their interesting chemical properties and potential applications. Fluorene derivatives are known for their planar conformation and ability to form hydrogen bonds, which can affect their stacking and self-association behaviors .

Synthesis Analysis

The synthesis of fluorene derivatives can be complex, involving multiple steps and reagents. For example, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, a related compound, was synthesized from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), indicating that fluorene carboxylic acids can be functionalized to create a variety of compounds .

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the presence of a fluorene core, which can influence the overall geometry of the molecule. For instance, 9-hydroxy-fluorene-9-carboxylic acid has been found to have unsymmetrical substituents relative to the molecular plane, with the hydroxy and carboxyl groups located on opposite sides of the fluorene plane . This asymmetry can have significant implications for the molecule's reactivity and interactions.

Chemical Reactions Analysis

Fluorene derivatives can undergo various chemical reactions, including hydrogen bonding and charge transfer interactions. The presence of a carboxylic acid group can lead to the formation of hydrogen bonds, as seen in fluorene-9-carboxylic acid and fluorene-1-carboxylic acid, where cyclic dimer-type hydrogen bonds are observed . Charge transfer interactions between the carboxylic acid group and the fluorene ring have also been studied, with the degree of interaction varying depending on the position of the carboxylic acid group on the fluorene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure and the nature of their substituents. The planar conformation and internal hydrogen bonding of 9-oxo-9H-fluorene-1-carboxylic acid contribute to its stacking behavior in the solid state . The electronic spectra of fluorene carboxylic acids reveal insights into their electronic states and the effects of protonation and deprotonation on their structure . Additionally, the ability of fluorene derivatives to form self-associated species in solution highlights the importance of non-covalent interactions in determining their properties .

Aplicaciones Científicas De Investigación

Peptide Synthesis

The Fmoc group is extensively used as a protective group for amino acids in the synthesis of peptides. It is preferred for its stability under a variety of conditions and its ease of removal under mild base conditions without affecting other sensitive functional groups. This utility is exemplified in solid-phase peptide synthesis (SPPS), where Fmoc-protected amino acids serve as building blocks. The protection and subsequent deprotection of amino groups enable the stepwise addition of amino acids to elongate the peptide chain in a controlled manner. Advances in Fmoc SPPS methodology have facilitated the synthesis of biologically active peptides, including isotopically labeled peptides for research purposes, showcasing its versatility and importance in peptide chemistry (Fields & Noble, 2009).

Organic Synthesis

The Fmoc group's stability and selective removability are leveraged in organic synthesis beyond peptide chemistry. For example, it has been used to protect hydroxy groups during the synthesis of complex molecules. This protection strategy is critical when working with multifunctional molecules where selective reactivity is needed. The Fmoc group can be removed without disturbing other sensitive functional groups, thereby offering a high degree of synthetic flexibility. This property is beneficial in the multi-step synthesis of complex organic molecules, where the order of reactions and the protection of functional groups are paramount (Gioeli & Chattopadhyaya, 1982).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c26-23(27)16-10-9-15-11-12-25(22(15)13-16)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-22H,9-14H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZCIHZJUILQHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2C1CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)

![N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2527382.png)

![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2527383.png)

![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2527385.png)

![5-(3,4-dimethoxyphenyl)-2-(ethylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2527387.png)

![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2527388.png)